molecular formula C6H13NO4 B7871279 Methyl (2,2-dimethoxyethyl)carbamate

Methyl (2,2-dimethoxyethyl)carbamate

Cat. No.: B7871279
M. Wt: 163.17 g/mol
InChI Key: AATMRQDBVLBXIQ-UHFFFAOYSA-N
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Description

Methyl (2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . It is a carbamate ester, which is a category of organic compounds formally derived from carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2,2-dimethoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 2,2-dimethoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamate esters. This reaction can be carried out under mild conditions and is often used for the synthesis of various carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The reactions are typically carried out in batch or continuous reactors, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines .

Scientific Research Applications

Methyl (2,2-dimethoxyethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2,2-dimethoxyethyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of two methoxy groups provides steric hindrance and electronic effects that influence its chemical behavior and interactions with other molecules .

Properties

IUPAC Name

methyl N-(2,2-dimethoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-9-5(10-2)4-7-6(8)11-3/h5H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATMRQDBVLBXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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